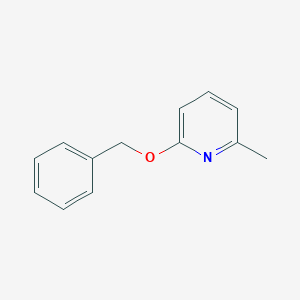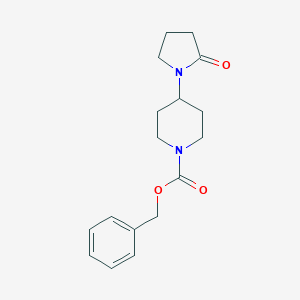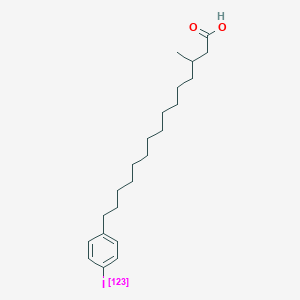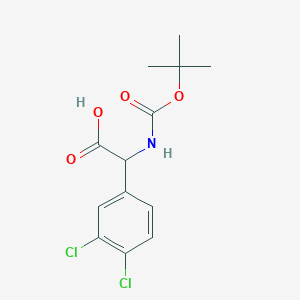
2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, commonly referred to as Boc-DCP-AA, is a synthetic organic compound that has been widely used in scientific research as a pharmaceutical intermediate, as a reagent in organic synthesis, and as an inhibitor of enzymes. Boc-DCP-AA has been studied extensively over the past few decades, and its properties and applications have been well documented.
Wissenschaftliche Forschungsanwendungen
Protective Group in Chemical Synthesis
"2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid" is utilized for the protection of amino groups in the synthesis of various chemical compounds, notably in the intermediate stages of pharmaceutical development. The tert-butyloxycarbonyl (BOC) group is a standard protecting group that facilitates the synthesis of complex molecules by preventing unwanted reactions at the amino group. For instance, it has been applied in the protection of amino-group in 2-aminomethylphenylacetic acid, an intermediate of Ceforanide, highlighting its efficiency and the optimal conditions for its application (Wang Rong-geng, 2008). Moreover, a comparative study on protecting methods for the amino group in 2-Aminomethylphenylacetic acid emphasized the superior yield achieved using BOC as a protecting agent, although noting the complexity of its deprotection process (Yougui Zhao, Ronggeng Wang, Mei Liu, 2014).
Peptide Synthesis
In peptide synthesis, the BOC group is instrumental for the protection of amino acids, thereby allowing for the sequential addition of amino acids without interference. This method facilitates the synthesis of peptides, including the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids for solid-phase peptide synthesis, demonstrating the versatility and utility of BOC-protected amino acids in constructing complex peptide structures efficiently (S. Plaue, D. Heissler, 1987).
Development of Novel Compounds
Research on "2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid" extends to the development of novel compounds with potential therapeutic applications. For instance, it's involved in the synthesis of new proteinogenic amino acid conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "Diclofenac", indicating a promising approach in enhancing the medicinal properties of existing drugs while minimizing their gastrointestinal side effects (A. Shalaby et al., 1998).
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIXQOHZODWWEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


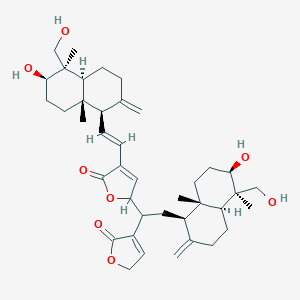
![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)
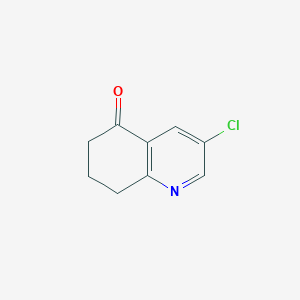
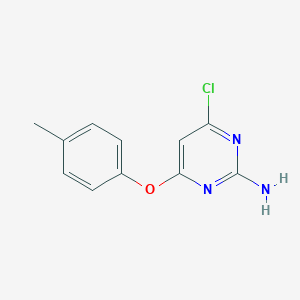

![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)
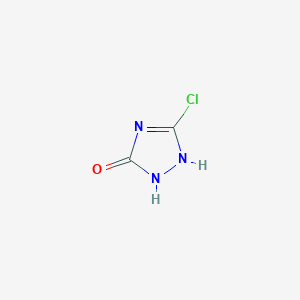
![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)
